molecular formula C16H14ClNO3 B5707416 2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile CAS No. 677760-66-6

2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile

Cat. No. B5707416
CAS RN: 677760-66-6
M. Wt: 303.74 g/mol
InChI Key: FTYJCVOLNSOSOC-UHFFFAOYSA-N
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Description

2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile, commonly known as clopidogrel, is a drug used to prevent blood clots in individuals with a history of heart attacks, strokes, or peripheral artery disease. It is a thienopyridine derivative that inhibits platelet activation and aggregation by irreversibly binding to the P2Y12 receptor on the platelet surface.

Mechanism of Action

Clopidogrel irreversibly binds to the P2Y12 receptor on the platelet surface, inhibiting the activation and aggregation of platelets. This results in a decreased risk of thrombus formation and subsequent cardiovascular events.
Biochemical and Physiological Effects
Clopidogrel has been shown to reduce the risk of cardiovascular events, including myocardial infarction, stroke, and death, in patients with acute coronary syndrome, stroke, and peripheral artery disease. It has also been shown to reduce the risk of stent thrombosis and restenosis after percutaneous coronary intervention. However, clopidogrel has been associated with an increased risk of bleeding, particularly in patients undergoing invasive procedures.

Advantages and Limitations for Lab Experiments

Clopidogrel is a widely used drug in clinical practice, and its mechanism of action has been well-characterized. This makes it a useful tool for investigating platelet function and thrombus formation in vitro. However, clopidogrel is not without limitations. Its irreversible binding to the P2Y12 receptor means that its effects cannot be easily reversed, which can be problematic in the event of bleeding or the need for urgent surgery.

Future Directions

Future research on clopidogrel could focus on identifying biomarkers that predict response to the drug, as well as developing new therapies that target platelet function and thrombus formation. Additionally, further investigation into the mechanism of action of clopidogrel could lead to the development of more effective and safer antiplatelet agents.

Synthesis Methods

The synthesis of clopidogrel involves several steps, including the condensation of 2-chloro-4,6-dimethoxyphenol with chloroacetonitrile, followed by the reaction of the resulting intermediate with methylamine and acetic anhydride. The final product is obtained by the reaction of the intermediate with thioacetic acid.

Scientific Research Applications

Clopidogrel has been extensively studied for its efficacy in preventing cardiovascular events in patients with acute coronary syndrome, stroke, and peripheral artery disease. It has also been investigated for its potential use in reducing the risk of stent thrombosis and restenosis after percutaneous coronary intervention. In addition, clopidogrel has been studied in combination with aspirin for secondary prevention of cardiovascular events.

properties

IUPAC Name

2-[[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,19H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYJCVOLNSOSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358411
Record name STK195595
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-Chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile

CAS RN

677760-66-6
Record name STK195595
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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